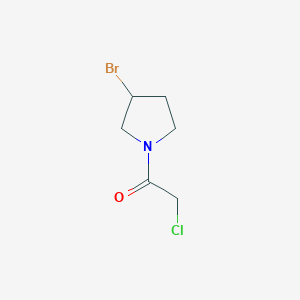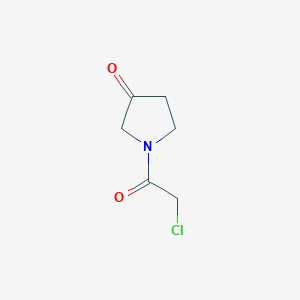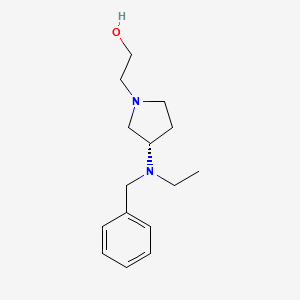
1-(3-Bromo-pyrrolidin-1-yl)-2-chloro-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-pyrrolidin-1-yl)-2-chloro-ethanone is a synthetic organic compound characterized by the presence of a bromine atom attached to a pyrrolidine ring and a chlorine atom attached to an ethanone group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromo-pyrrolidin-1-yl)-2-chloro-ethanone can be synthesized through a multi-step process involving the bromination of pyrrolidine followed by chlorination of the ethanone group. The typical synthetic route involves:
Bromination: Pyrrolidine is reacted with a brominating agent such as bromine or N-bromosuccinimide in the presence of a solvent like acetonitrile or dichloromethane.
Chlorination: The resulting 3-bromo-pyrrolidine is then reacted with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom to the ethanone group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and chlorination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-pyrrolidin-1-yl)-2-chloro-ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Addition Reactions: The compound can participate in addition reactions with alkenes or alkynes to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the bromine or chlorine atoms.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the ethanone group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the ethanone group.
Major Products Formed:
Substitution Products: Depending on the nucleophile or electrophile used, various substituted derivatives of this compound can be formed.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or alkanes.
Scientific Research Applications
1-(3-Bromo-pyrrolidin-1-yl)-2-chloro-ethanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-pyrrolidin-1-yl)-2-chloro-ethanone involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The compound may also interact with enzymes and receptors, influencing various biochemical processes.
Comparison with Similar Compounds
1-(3-Bromo-pyrrolidin-1-yl)-ethanone: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
1-(3-Chloro-pyrrolidin-1-yl)-2-bromo-ethanone: Has the bromine and chlorine atoms swapped, leading to different reactivity and properties.
1-(3-Iodo-pyrrolidin-1-yl)-2-chloro-ethanone: Contains an iodine atom instead of bromine, which can affect its reactivity and biological activity.
Uniqueness: 1-(3-Bromo-pyrrolidin-1-yl)-2-chloro-ethanone is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and potential for diverse chemical transformations. This dual halogenation makes it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
1-(3-bromopyrrolidin-1-yl)-2-chloroethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrClNO/c7-5-1-2-9(4-5)6(10)3-8/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSVEYNHBOKKSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1Br)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol](/img/structure/B7929682.png)
![2-{3-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol](/img/structure/B7929690.png)

![2-{2-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol](/img/structure/B7929699.png)
![2-{2-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol](/img/structure/B7929708.png)
![2-{(S)-2-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol](/img/structure/B7929715.png)
![2-{3-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol](/img/structure/B7929723.png)
![2-[3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-ethanol](/img/structure/B7929724.png)
![2-[(S)-3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-ethanol](/img/structure/B7929731.png)
![2-{2-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol](/img/structure/B7929738.png)
![2-{(S)-2-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol](/img/structure/B7929743.png)
![2-{2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethylamine](/img/structure/B7929755.png)
![2-{(S)-2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethylamine](/img/structure/B7929757.png)
